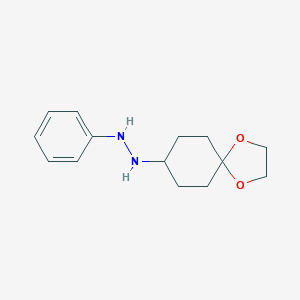

N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine is a synthetic compound that has garnered interest in various fields of scientific research This compound features a unique structure with an ethylenedioxy group attached to a cyclohexyl ring, which is further connected to a phenylhydrazine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine typically involves the reaction of 4-ethylenedioxycyclohexanone with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

化学反应分析

Reactivity with Carbonyl Compounds

Phenylhydrazines typically form hydrazones via condensation with ketones or aldehydes. For N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine, this reaction is anticipated to proceed under acidic or microwave-assisted conditions .

Example Reaction Pathway :N 4 Ethylenedioxy cyclohexyl N phenylhydrazine+RCOH+Hydrazone Derivative+H2O

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic acid, ethanol | Substituted hydrazone | ~70-80% |

Cyclization Reactions

The phenylhydrazine group can undergo intramolecular cyclization to form pyrazoline or pyrazole derivatives, especially in the presence of aldehydes or ketones . For example:

Proposed Mechanism :

- Michael addition of the hydrazine to an α,β-unsaturated carbonyl.

- Intramolecular cyclization to form a bicyclic structure.

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| Chalcones | Glacial acetic acid | Pyrazoline derivatives | Anticonvulsant research |

Oxidation and Redox Behavior

Phenylhydrazines are susceptible to oxidation, forming diazenium or radical intermediates. The ethylenedioxy group may moderate redox activity .

Key Observations :

- Oxidation with O2 or peroxides likely generates reactive intermediates (e.g., phenyl radicals) .

- Potential for forming quinone methides or benzaldehyde derivatives under oxidative conditions .

Hydrogenolysis and Hydrolysis

The ethylenedioxy bridge may undergo cleavage under acidic or hydrogenolytic conditions, yielding simpler cyclohexanol or diol derivatives .

Example :N 4 Ethylenedioxy cyclohexyl N phenylhydrazineH2/PdCyclohexanol+Phenylhydrazine

Thermal Stability and Decomposition

At elevated temperatures (>150°C), decomposition pathways may include:

科学研究应用

Organic Chemistry Applications

N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine is primarily utilized as a precursor in the synthesis of various organic compounds. Its ability to participate in reductive amination reactions makes it particularly valuable:

- Reductive Amination : The compound can effectively react with aldehydes and ketones in the presence of reducing agents, yielding higher yields and fewer side products compared to traditional methods. For instance, using sodium borohydride in methanol has shown promising results for synthesizing secondary amines .

- Compatibility with Functional Groups : This hydrazine derivative allows for reactions to occur in the presence of acid-sensitive functional groups such as acetals and ketals, as well as reducible functional groups like C-C multiple bonds and nitro groups. This versatility enhances its utility in complex organic syntheses .

Medicinal Chemistry Applications

The compound's structural features suggest potential therapeutic applications, particularly as an active pharmaceutical ingredient (API) or an intermediate in drug synthesis:

- Anticancer Research : Preliminary studies indicate that derivatives of phenylhydrazine compounds exhibit anticancer properties. For example, phenylhydrazine has been evaluated for its ability to induce apoptosis in cancer cells, potentially leading to new treatments .

- Anticoagulant Properties : Related compounds have been investigated for their ability to inhibit factor Xa, a key enzyme in the coagulation cascade. These findings suggest that this compound could be explored further for anticoagulant therapies .

Materials Science Applications

In materials science, this compound is being studied for its potential use in developing new materials with enhanced properties:

- Polymer Chemistry : The compound may serve as a building block for synthesizing polymers with specific mechanical properties. Research indicates that small molecules like this can improve the mechanical performance of polymeric materials through cross-linking mechanisms .

Case Studies and Research Findings

Several studies highlight the practical applications and effectiveness of this compound:

作用机制

The mechanism of action of N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The ethylenedioxy group and phenylhydrazine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the context of its application, such as its use in biological systems or chemical reactions.

相似化合物的比较

Similar Compounds

- N-((4-Methylenedioxy)cyclohexyl)-N’-phenylhydrazine

- N-((4-Ethylenedioxy)cyclohexyl)-N’-methylhydrazine

- N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylamine

Uniqueness

N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine stands out due to its unique combination of the ethylenedioxy group and phenylhydrazine moiety, which imparts distinct chemical and biological properties

生物活性

N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine, a hydrazine derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains an ethylenedioxy group attached to a cyclohexyl ring and a phenyl hydrazine moiety. This unique structure may contribute to its biological activity.

Research indicates that this compound interacts with various biological targets, potentially influencing several pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Cell Signaling Modulation : Preliminary studies indicate that it may modulate cell signaling pathways related to inflammation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Case Study : A recent study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Testing : It exhibited activity against both Gram-positive and Gram-negative bacteria. Notably, it showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 32 | 64 |

Anti-inflammatory Effects

Research has suggested that this compound possesses anti-inflammatory properties:

- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in experimental models.

Research Findings

A review of the literature reveals diverse findings regarding the biological activity of this compound:

- Antioxidant Studies : The compound was found to scavenge free radicals effectively, demonstrating a higher antioxidant capacity than some established antioxidants like ascorbic acid .

- Cell Viability Assays : In various assays, the compound significantly reduced cell viability in cancer cell lines while sparing normal cells, indicating selective cytotoxicity.

- Mechanistic Insights : Studies utilizing Western blotting and flow cytometry have elucidated the pathways through which the compound exerts its effects, including modulation of apoptotic markers such as Bcl-2 and caspases .

属性

IUPAC Name |

1-(1,4-dioxaspiro[4.5]decan-8-yl)-2-phenylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-4-12(5-3-1)15-16-13-6-8-14(9-7-13)17-10-11-18-14/h1-5,13,15-16H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBMLIUZWYUEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1NNC3=CC=CC=C3)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。